molecular formula C18H23N5O2 B406963 8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332897-34-4

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B406963
CAS-Nummer: 332897-34-4
Molekulargewicht: 341.4g/mol
InChI-Schlüssel: AVDMBZHUAPSPLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by:

  • Position 3: Methyl group.
  • Position 7: 3-Methylbenzyl substituent.
  • Position 8: Diethylamino group.

Its diethylamino group at position 8 distinguishes it from related purine-diones, influencing solubility, binding affinity, and selectivity.

Eigenschaften

IUPAC Name

8-(diethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-5-22(6-2)17-19-15-14(16(24)20-18(25)21(15)4)23(17)11-13-9-7-8-12(3)10-13/h7-10H,5-6,11H2,1-4H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMBZHUAPSPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution at Position 8

The diethylamino group is typically introduced via displacement of a halogen or other leaving group at position 8. Starting from 8-chloro-3-methylpurine-2,6-dione, reaction with diethylamine under heated conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) facilitates substitution. Catalytic additives such as potassium iodide may enhance reactivity by participating in a halogen-exchange mechanism.

Example Protocol

  • Substrate : 8-Chloro-3-methylpurine-2,6-dione (1.0 equiv)

  • Reagent : Diethylamine (3.0 equiv)

  • Conditions : DMF, 100°C, 12–24 hours

  • Yield : ~60–70% (estimated from analogous reactions)

Alkylation at Position 7

The 3-methylbenzyl moiety is introduced via alkylation of the N7 nitrogen. Deprotonation with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) generates a reactive amide intermediate, which reacts with 3-methylbenzyl bromide. Competing alkylation at N9 is mitigated by steric and electronic factors favoring N7.

Example Protocol

  • Substrate : 8-(Diethylamino)-3-methylpurine-2,6-dione (1.0 equiv)

  • Reagent : 3-Methylbenzyl bromide (1.2 equiv), NaH (1.5 equiv)

  • Conditions : THF, 0°C to room temperature, 6 hours

  • Yield : ~50–65% (extrapolated from similar purine alkylations)

Methylation at Position 3

If the starting material lacks the 3-methyl group, quaternization is achieved using methyl iodide in the presence of a weak base (e.g., potassium carbonate). This step is often performed early in the synthesis to avoid interference with subsequent reactions.

One-Pot and Tandem Reaction Strategies

Recent advances highlight tandem reactions to streamline synthesis. For instance, a single-pot sequence involving cyclization and alkylation has been reported for analogous purine derivatives. Using carbonyldiimidazole (CDI) and O-allylhydroxylamine, intermediates undergo cyclization to form the purine-dione core, followed by in situ alkylation with 3-methylbenzyl bromide.

Key Advantages

  • Reduced purification steps

  • Higher overall yields (estimated 40–50% for two-step tandem processes)

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances nucleophilic substitution rates but may promote side reactions at elevated temperatures.

  • Low-Temperature Alkylation : Conducting alkylation at 0°C minimizes byproducts from over-alkylation or decomposition.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Microwave Assistance : Reduces reaction times for substitution steps (e.g., 30 minutes vs. 24 hours under conventional heating).

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations
Stepwise FunctionalizationSequential substitution, alkylationHigh regiocontrolMultiple isolations reduce yield
Tandem Cyclization-AlkylationSingle-pot cyclization and alkylationFewer purification stepsRequires precise stoichiometry control
Solid-Phase SynthesisImmobilized intermediates on resinScalability for high-throughput screeningLimited applicability to bulky groups

Challenges and Limitations

  • Regioselectivity in Alkylation
    Despite steric guidance, minor N9-alkylated byproducts (5–10%) necessitate chromatographic separation.

  • Sensitivity of the Diethylamino Group
    Strong acidic or basic conditions may cleave the diethylamino substituent, mandating neutral pH during workup.

  • Solubility Issues
    The 3-methylbenzyl group imparts hydrophobicity, complicating aqueous extraction steps. Co-solvents like ethanol-water mixtures improve handling .

Analyse Chemischer Reaktionen

Types of Reactions

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural Variations at Position 8

The substituent at position 8 is critical for modulating biological activity. Key analogs include:

Compound Name Position 8 Substituent Position 7 Substituent Key Findings Reference
Target Compound Diethylamino 3-Methylbenzyl Enhanced lipophilicity; potential for improved CNS penetration
8-Chloro analog (NCT-501 precursor) Chloro 3-Methylbenzyl Precursor to theophylline-based inhibitors; chloro group aids reactivity
Compound 5 (ZINC06444857) 3-(1H-Imidazol-1-yl)propylamino Naphthalen-3-ylmethyl Eg5 ATPase inhibition (IC50 = 2.37 µM); spindle disruption in mitotic cells
Linagliptin 3-Aminopiperidin-1-yl 4-Methylquinazolin-2-ylmethyl DPP-4 inhibitor for diabetes; quinazolinylmethyl enhances selectivity
8-(Cyclopentylamino) analog Cyclopentylamino 3-Methylbenzyl Structural stability; cyclopentyl group may reduce metabolic degradation
8-((2-Hydroxyethyl)amino) analog 2-Hydroxyethylamino 3-Methylbenzyl Increased hydrophilicity; potential for improved renal clearance

Key Observations :

  • Diethylamino vs.
  • Imidazolylpropylamino (Compound 5): This substituent introduces aromaticity and hydrogen-bonding capacity, correlating with potent Eg5 ATPase inhibition .
  • Aminopiperidinyl (Linagliptin): The cyclic amine in Linagliptin contributes to high DPP-4 selectivity, a feature absent in the target compound .

Modifications at Position 7

The 3-methylbenzyl group at position 7 is conserved in many analogs but varies in others:

Compound Name Position 7 Substituent Impact on Activity
Target Compound 3-Methylbenzyl Balances lipophilicity and steric bulk for membrane permeability
7-(2-Chlorobenzyl) analog 2-Chlorobenzyl Chlorine atom may enhance halogen bonding with targets like kinases
7-(Naphthalen-3-ylmethyl) (Compound 5) Naphthalen-3-ylmethyl Extended aromatic system improves hydrophobic interactions in Eg5 binding
7-(4-Methylquinazolin-2-ylmethyl) (Linagliptin) Quinazolinylmethyl Rigid heterocycle enhances selectivity for DPP-4 over other proteases

Key Observations :

  • 3-Methylbenzyl : Offers moderate steric bulk and lipophilicity, making it a versatile substituent for diverse targets.
  • Naphthalenylmethyl (Compound 5) : Larger aromatic systems may improve binding to hydrophobic pockets but reduce solubility .

Pharmacological and Physicochemical Properties

  • Solubility: The diethylamino group increases water solubility compared to chloro or aromatic substituents (e.g., naphthalenylmethyl) .
  • Enzyme Inhibition: Compound 5 shows sub-micromolar Eg5 ATPase inhibition, while the target compound’s activity remains uncharacterized but is structurally poised for kinase modulation .
  • Metabolic Stability: Cyclopentylamino () and tetrahydrofuranmethyl () analogs exhibit enhanced stability due to reduced CYP450 metabolism.

Biologische Aktivität

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structural uniqueness, characterized by a diethylamino group and a 3-methylbenzyl substituent on the purine core, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H31N5O2C_{18}H_{31}N_{5}O_{2}, with a molecular weight of approximately 345.49 g/mol. The presence of the diethylamino and 3-methylbenzyl groups contributes to its unique chemical behavior and potential pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₃₁N₅O₂
Molecular Weight345.49 g/mol
StructureStructure Image

Biological Activity Overview

Research indicates that compounds similar to 8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:

  • Antitumor Activity : Similar purine derivatives have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives have demonstrated notable antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.
  • Anti-inflammatory Properties : Compounds within this class have been linked to reduced inflammatory responses in cellular models.

Antitumor Activity

A study evaluating the antitumor effects of purine derivatives found that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action involved the induction of apoptosis and inhibition of proliferation pathways.

Antimicrobial Activity

In vitro assays have shown that derivatives similar to 8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione possess strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Anti-inflammatory Studies

Research has indicated that certain purine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects of purine derivatives.
    • Method : MTT assay was performed on MCF-7 cells treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Case Study on Antimicrobial Effects :
    • Objective : Assess the antibacterial activity against common pathogens.
    • Method : Disk diffusion method was used to measure zone of inhibition.
    • Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm against tested strains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.